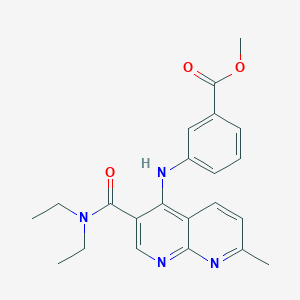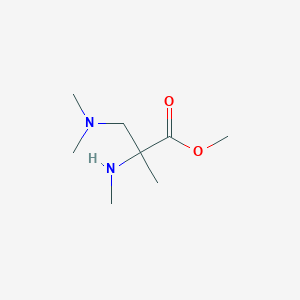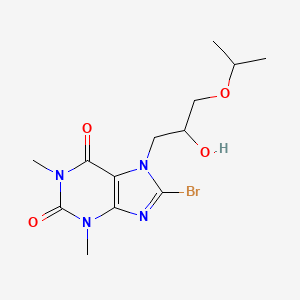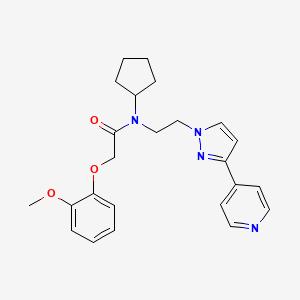![molecular formula C21H26N2O2S B3013337 2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 693235-89-1](/img/structure/B3013337.png)
2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide , often referred to as OTNE , is a synthetic ketone fragrance. It goes by various commercial trade names, including Iso E Super , Iso Gamma Super , Anthamber , and Amber Fleur . OTNE is commonly used as a fragrance ingredient in perfumes, laundry products, and cosmetics. Its odor profile is woody, slightly ambergris, and reminiscent of clean human skin. Notably, this fragrance has long-lasting effects on both skin and fabric .
Synthesis Analysis
OTNE is produced through a Diels–Alder reaction . Specifically, myrcene reacts with 3-methyl-3-penten-2-one in the presence of aluminum chloride to form a monocyclic intermediate. This intermediate then cyclizes with 85% phosphoric acid , resulting in the formation of OTNE. The acetyl group is positioned at the 2nd carbon of the resulting cyclohexene adduct, distinguishing OTNE from other fragrances based on tetramethylacetyloctaline .
Molecular Structure Analysis
The molecular formula of OTNE is C16H26O , with a molar mass of 234.38 g/mol . Its chemical structure consists of an octahydro-2,3,8,8-tetramethyl-2-naphthyl group attached to an ethanone moiety. The compound appears as a colorless to pale yellow liquid with a woody odor .
Chemical Reactions Analysis
OTNE serves as a fragrance component, providing sandalwood-like and cedarwood-like scents. It is commonly found in perfumes, soaps, shampoos, detergents, fabric fresheners, antiperspirants, deodorants, and air fresheners. Additionally, it is used as a tobacco flavoring and as a precursor for delivering organoleptic and antimicrobial compounds .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Application
- A study highlights the use of a zinc phthalocyanine substituted with a benzenesulfonamide derivative, demonstrating its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy. The compound shows good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
- Benzenesulfonamide moieties have been incorporated into pyrazoline and pyrazole derivatives, which have been tested for their antimicrobial activities against various bacteria and fungi (Hassan, 2013).
- A synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds featuring benzenesulfonamide was performed, showcasing antimicrobial efficacy against diverse bacterial and fungal strains (Sarvaiya, Gulati, & Patel, 2019).
Anticancer Activity
- Research on benzenesulfonamide derivatives revealed their potential as anticancer agents, particularly against human colorectal carcinoma and cervix carcinoma cell lines. In silico ADMET studies were used to examine their pharmacokinetic properties (Karakuş et al., 2018).
- Novel benzenesulfonamides showed significant cytotoxic activity against colon, breast, and cervical cancer cell lines, with some compounds exhibiting subnanomolar range potency (Tomorowicz et al., 2020).
Anti-inflammatory and Antimicrobial Agents
- Pyrazolyl benzenesulfonamide derivatives demonstrated anti-inflammatory activity and selective inhibitory activity towards COX-2 enzyme. They also exhibited antimicrobial properties against various bacteria and yeast-like fungi (Bekhit et al., 2008).
UV Protection and Antimicrobial Application
- The use of azodyes containing benzenesulfonamide moieties for UV protection and antimicrobial properties on cotton fabrics has been explored, demonstrating their effectiveness in improving fabric properties (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3,5,6-tetramethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-13-12-14(2)16(4)21(15(13)3)26(24,25)22-11-10-18-17(5)23-20-9-7-6-8-19(18)20/h6-9,12,22-23H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYACBXGSDPDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC2=C(NC3=CC=CC=C32)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-methylbenzoic acid](/img/structure/B3013255.png)



![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B3013259.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B3013261.png)


![(1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B3013266.png)
![2-(4-{[(4-methoxyphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B3013267.png)
![6-(4-Chlorophenyl)-2-[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3013268.png)

![Methyl 2-[1-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B3013275.png)
